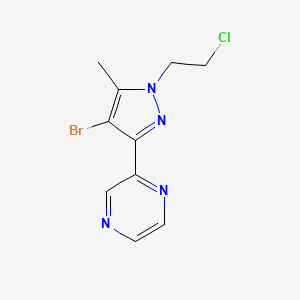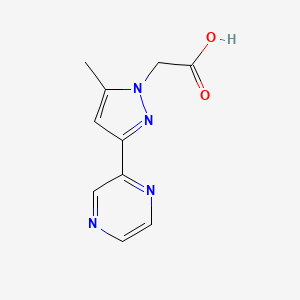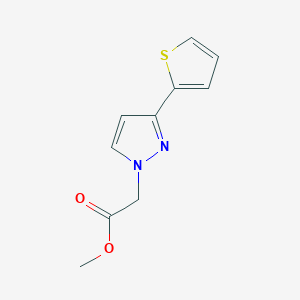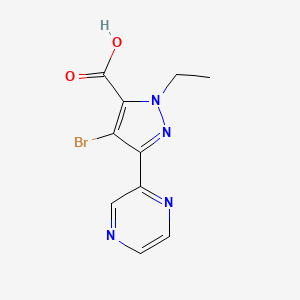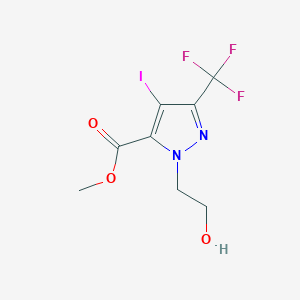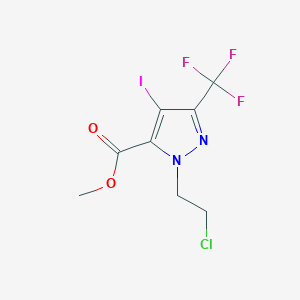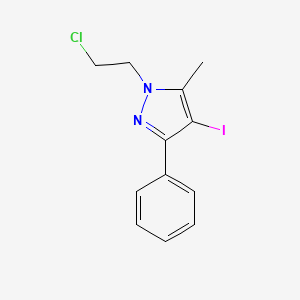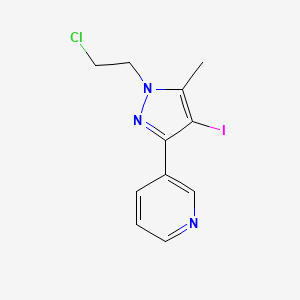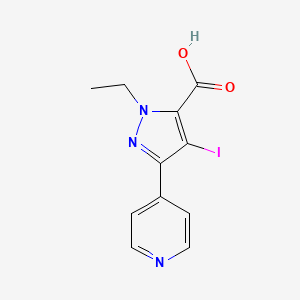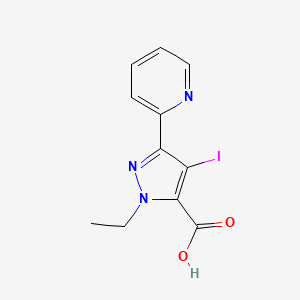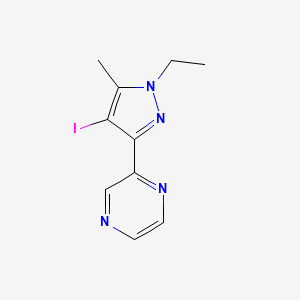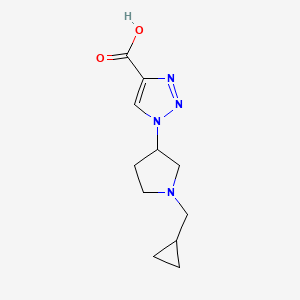
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
説明
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .
Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular formula of 1-Methyl-3-pyrrolidinecarboxylic acid is C6H11NO2 .
科学的研究の応用
Synthesis and Biological Activities
A variety of triazole derivatives, including those similar to 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and evaluated for their antimicrobial activities. For instance, Jayaram Reddy Komsani and colleagues (2015) reported the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives evaluated for antibacterial and antifungal activity, with some showing moderate efficacy (Komsani et al., 2015). Similarly, research into the synthesis of novel triazolo pyridine derivatives highlights the importance of triazole structures in medicinal chemistry due to their potential biological activities (Karpina et al., 2019).
Structural and Mechanistic Studies
Research on triazole derivatives often includes structural and mechanistic studies, which are essential for understanding their biological activities and potential applications. For example, the work by L. Mazur and colleagues (2011) on 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid delves into crystal structures and explores antiproliferative and antiinflammatory activities, illustrating the compound's potential in drug discovery (Mazur et al., 2011).
Synthesis Techniques
Advancements in synthetic techniques also form a significant part of the research on triazole derivatives. For instance, Alexander N. Koronatov and colleagues (2020) developed a method for synthesizing 4-pyrrolin-2-ones from 1-alkyl-4-aryl-1H-1,2,3-triazoles, showcasing innovative approaches to accessing complex heterocyclic structures (Koronatov et al., 2020).
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound could also interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets that this compound interacts with. For example, some pyrrolidine derivatives have been found to inhibit certain enzymes, while others might interact with cell membrane receptors .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s targets. Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. Pyrrolidine derivatives are known to have good ADME properties .
将来の方向性
特性
IUPAC Name |
1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-3-4-14(6-9)5-8-1-2-8/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGRSRXHVHJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



